![molecular formula C12H15F3N2S B11988816 1-Tert-butyl-3-[3-(trifluoromethyl)phenyl]thiourea CAS No. 328038-79-5](/img/structure/B11988816.png)

1-Tert-butyl-3-[3-(trifluoromethyl)phenyl]thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

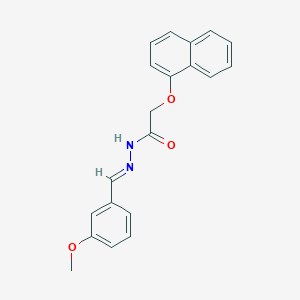

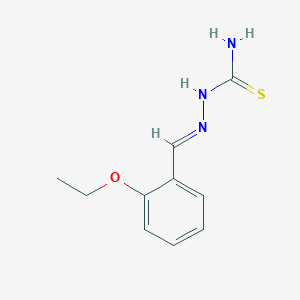

La 1-tert-butyl-3-[3-(trifluorométhyl)phényl]thiourée est un composé organique de formule moléculaire C12H15F3N2S. Il s'agit d'un dérivé de la thiourée caractérisé par la présence d'un groupe tert-butyle et d'un cycle phényle substitué par un trifluorométhyle.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse de la 1-tert-butyl-3-[3-(trifluorométhyl)phényl]thiourée implique généralement la réaction de l'isothiocyanate de tert-butyle avec la 3-(trifluorométhyl)aniline. La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane ou le toluène, sous reflux. Le produit est ensuite purifié par recristallisation dans un solvant approprié comme l'acétate d'éthyle .

Méthodes de production industrielle: Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas largement documentées, l'approche générale implique une synthèse à grande échelle utilisant des conditions réactionnelles similaires à celles des milieux de laboratoire. Le processus peut être optimisé pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à écoulement continu pour un meilleur contrôle des paramètres réactionnels .

Analyse Des Réactions Chimiques

Types de réactions: La 1-tert-butyl-3-[3-(trifluorométhyl)phényl]thiourée peut subir diverses réactions chimiques, notamment:

Oxydation: Ce composé peut être oxydé pour former des sulfoxydes ou des sulfones en utilisant des agents oxydants comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.

Réduction: Les réactions de réduction peuvent convertir le groupe thiourée en dérivés thiol ou amine en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.

Réactifs et conditions courants:

Oxydation: Peroxyde d'hydrogène, acide m-chloroperbenzoïque.

Réduction: Hydrure de lithium et d'aluminium, borohydrure de sodium.

Substitution: Halogènes, agents nitrants, agents sulfonants.

Principaux produits:

Oxydation: Sulfoxydes, sulfones.

Réduction: Thiols, amines.

Substitution: Dérivés halogénés, nitrés ou sulfonés.

Applications de recherche scientifique

La 1-tert-butyl-3-[3-(trifluorométhyl)phényl]thiourée a plusieurs applications dans la recherche scientifique:

Biologie: Étudiée pour son potentiel en tant qu'inhibiteur enzymatique en raison de sa partie thiourée.

Médecine: Explorée pour ses propriétés pharmacologiques, y compris ses activités anti-inflammatoires et anticancéreuses potentielles.

Industrie: Utilisée dans le développement de nouveaux matériaux avec des propriétés chimiques spécifiques.

Mécanisme d'action

Le mécanisme d'action de la 1-tert-butyl-3-[3-(trifluorométhyl)phényl]thiourée implique son interaction avec des cibles moléculaires par le biais de son groupe thiourée. Ce groupe peut former des liaisons hydrogène et interagir avec les sites actifs des enzymes, inhibant potentiellement leur activité. Le groupe trifluorométhyle améliore la lipophilie du composé, améliorant sa capacité à pénétrer les membranes biologiques et à atteindre les cibles intracellulaires .

Composés similaires:

- 1-tert-butyl-3-phénylthiourée

- 1-tert-butyl-3-(3-hydroxyphényl)thiourée

- 1-tert-butyl-3-(3-éthylphényl)thiourée

Comparaison: La 1-tert-butyl-3-[3-(trifluorométhyl)phényl]thiourée est unique en raison de la présence du groupe trifluorométhyle, qui confère des propriétés électroniques et stériques distinctes. Cela la rend plus lipophille et potentiellement plus réactive dans certains environnements chimiques par rapport à ses analogues sans le groupe trifluorométhyle .

Applications De Recherche Scientifique

1-Tert-butyl-3-[3-(trifluoromethyl)phenyl]thiourea has several applications in scientific research:

Biology: Investigated for its potential as an enzyme inhibitor due to its thiourea moiety.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mécanisme D'action

The mechanism of action of 1-Tert-butyl-3-[3-(trifluoromethyl)phenyl]thiourea involves its interaction with molecular targets through its thiourea group. This group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes and reach intracellular targets .

Comparaison Avec Des Composés Similaires

- 1-Tert-butyl-3-phenylthiourea

- 1-Tert-butyl-3-(3-hydroxyphenyl)thiourea

- 1-Tert-butyl-3-(3-ethylphenyl)thiourea

Comparison: 1-Tert-butyl-3-[3-(trifluoromethyl)phenyl]thiourea is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more lipophilic and potentially more reactive in certain chemical environments compared to its analogs without the trifluoromethyl group .

Propriétés

Numéro CAS |

328038-79-5 |

|---|---|

Formule moléculaire |

C12H15F3N2S |

Poids moléculaire |

276.32 g/mol |

Nom IUPAC |

1-tert-butyl-3-[3-(trifluoromethyl)phenyl]thiourea |

InChI |

InChI=1S/C12H15F3N2S/c1-11(2,3)17-10(18)16-9-6-4-5-8(7-9)12(13,14)15/h4-7H,1-3H3,(H2,16,17,18) |

Clé InChI |

CKGKBGDOTXJTGG-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)NC(=S)NC1=CC=CC(=C1)C(F)(F)F |

Solubilité |

17.1 [ug/mL] (The mean of the results at pH 7.4) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N'-[(E)-(4-methylphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11988748.png)

![2,4,5,7-tetranitro-9-[4-(undecyloxy)benzylidene]-9H-fluorene](/img/structure/B11988754.png)

![N-[(E)-(4-bromophenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B11988761.png)

![2-{(E)-[(4-methylphenyl)imino]methyl}-4-nitrophenol](/img/structure/B11988811.png)